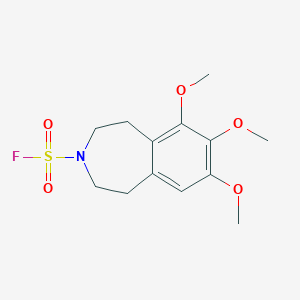

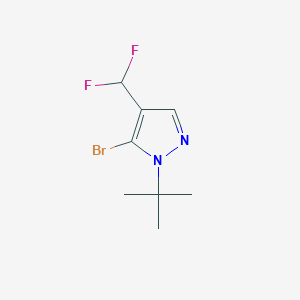

![molecular formula C20H18N4O2S B3005938 N-[2-(苯并三唑-1-基甲基)苯基]-4-甲基苯磺酰胺 CAS No. 303777-74-4](/img/structure/B3005938.png)

N-[2-(苯并三唑-1-基甲基)苯基]-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

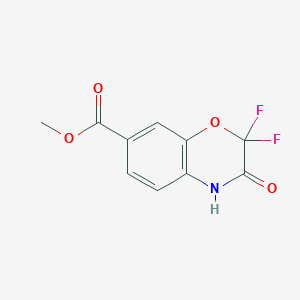

“N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide” is a complex organic compound. It is part of the benzotriazole family, which is recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Synthesis Analysis

Benzotriazole methodology has grown from an obscure level to very high popularity . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies. Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .Molecular Structure Analysis

The molecular structure of “N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide” is complex. It is part of the benzotriazole family, which is known for its unique physicochemical properties . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Chemical Reactions Analysis

Benzotriazole can activate molecules toward numerous transformations . It remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence . It has been explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions, such as the Baylis–Hillman reaction .科学研究应用

DNA 相互作用和抗癌活性

- DNA 结合、裂解、遗传毒性和抗癌活性:已研究 N-磺酰胺衍生物(包括 N-[2-(苯并三唑-1-基甲基)苯基]-4-甲基苯磺酰胺的变体)结合并裂解 DNA 的能力。该特性对于它们的遗传毒性和抗增殖活性非常重要,尤其是在酵母和人类肿瘤细胞中。这些化合物主要通过凋亡诱导细胞死亡,其中特定变体在此过程中表现出更高的效力 (González-Álvarez 等,2013)。

有机化学中的合成和应用

苯腈合成中的亲电氰化:N-氰基-N-苯基-对甲基苯磺酰胺用作亲电氰化剂,从芳基溴化物生产苯腈。这种方法因其效率和对各种芳基溴化物的适用性而引人注目,包括具有不同电子和空间性质的芳基溴化物 (Anbarasan 等,2011)。

在土壤样品分析中:已经开发出从土壤样品中提取苯并三唑、苯并噻唑和苯磺酰胺化合物的方法,突出了这些化学物质的环境存在和影响。这包括微波辅助提取技术,然后进行定量分析 (Speltini 等,2016)。

酶抑制和潜在的治疗应用

α-葡萄糖苷酶和乙酰胆碱酯酶抑制:已经合成并评估了新的磺酰胺(包括 N-[2-(苯并三唑-1-基甲基)苯基]-4-甲基苯磺酰胺的衍生物)对 α-葡萄糖苷酶和乙酰胆碱酯酶等酶的抑制潜力。这项研究可能对治疗与这些酶相关的疾病有影响 (Abbasi 等,2019)。

抗菌和脂氧合酶抑制:某些磺酰胺衍生物,包括 N-(烷基/芳基烷基)-N-(2,3-二氢-1,4-苯并二恶杂环-6-基)-4-甲基苯磺酰胺,具有抗菌特性并抑制脂氧合酶,表明具有治疗炎症和其他相关疾病的潜力 (Abbasi 等,2017)。

环境影响和分析

- 环境污染分析:已经研究了苯并噻唑、苯并三唑和苯磺酰胺衍生物在室外空气颗粒物中的出现,突出了它们由于工业和家庭用途而广泛存在。这项研究对于了解这些化合物对环境的影响和评估人类暴露风险至关重要 (Maceira 等,2018)。

属性

IUPAC Name |

N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-15-10-12-17(13-11-15)27(25,26)22-18-7-3-2-6-16(18)14-24-20-9-5-4-8-19(20)21-23-24/h2-13,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLQKRLNLBYGLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

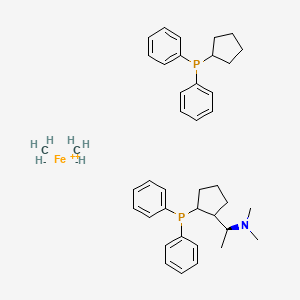

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)

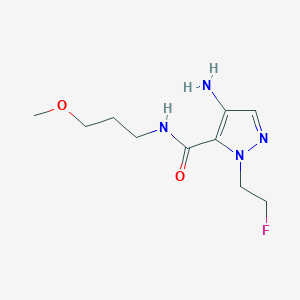

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/no-structure.png)

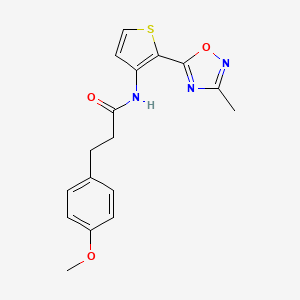

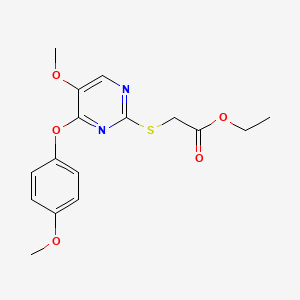

![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)

![3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid](/img/structure/B3005868.png)